molecular formula C21H20FN3O3 B10998282 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one

6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B10998282
M. Wt: 381.4 g/mol
InChI Key: OGBCBTGVGHMRIK-UHFFFAOYSA-N
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Description

The compound 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative characterized by:

  • Fluorine at position 6, enhancing metabolic stability and electronic effects.
  • Methyl group at position 2, contributing to steric and hydrophobic interactions.

This structural framework is common in medicinal chemistry, as quinazolinones are known for diverse bioactivities, including enzyme inhibition (e.g., carbonic anhydrases, α-glucosidase) and cytotoxic effects .

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C21H20FN3O3/c1-14-23-18-8-7-16(22)11-17(18)21(27)25(14)13-20(26)24-9-10-28-19(12-24)15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3

InChI Key

OGBCBTGVGHMRIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino Benzamide Derivatives

A transition-metal-free approach using H₂O₂ as an oxidant and DMSO as a carbon source has been reported for quinazolinone synthesis.

Reagents/Conditions Yield Key Steps
2-Amino-N-methylbenzamide + DMSO + H₂O₂23%Heated at 140°C for 20h; radical-mediated cyclization
Optimized conditions (150°C, 14h)>70%Improved yields via temperature adjustment and reaction time optimization

This method avoids catalysts and employs green chemistry principles, making it scalable.

Alternative Routes

For substituted quinazolinones, aldehyde condensation with 2-amino benzamides under acidic conditions (e.g., AcOH) is common. For example:

  • Step 1 : Reaction of isatoic anhydride with substituted amines to form benzamide intermediates.

  • Step 2 : Condensation with aldehydes (e.g., benzaldehyde) to form dihydroquinazolinones.

  • Step 3 : Oxidation or cyclization to yield the quinazolinone core.

Morpholine Side Chain Synthesis

The 2-phenylmorpholin-4-yl ethyl ketone moiety is synthesized separately before coupling.

Morpholine Core Formation

Morpholine derivatives are synthesized from vicinal amino alcohols or epoxides . For example:

  • Step 1 : React morpholine with ethyl chloroacetate to form ethyl morpholin-4-yl acetate.

  • Step 2 : Hydrazinolysis to yield 2-(morpholin-4-yl)acetohydrazide .

  • Step 3 : Condensation with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases.

Coupling of Quinazolinone and Morpholine Moieties

The final step involves attaching the morpholine side chain to the quinazolinone core.

Cross-Coupling Reactions

Buchwald-Hartwig amination or Suzuki-Miyaura coupling is employed for C–N or C–C bond formation. For example:

Reagents Conditions Yield Example
Pd(OAc)₂, PPh₃, K₂CO₃THF, reflux, 18h59%Coupling of 6-iodoquinazoline with morpholine-ethyl ketone derivatives
CuI, 1,10-phenanthrolineToluene, 110°C, 12h85%Ullmann-type coupling for aryl amination

Nucleophilic Aromatic Substitution

For electron-deficient quinazolinones, direct displacement of halogens (e.g., Cl, I) with amines or morpholine derivatives is feasible:

  • Example : Reaction of 6-chloro-2-methylquinazolin-4(3H)-one with 2-phenylmorpholin-4-yl ethyl ketone amine in polar aprotic solvents (e.g., DMF).

Purification and Characterization

Crude products are purified via:

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients.

  • Recrystallization : Ethyl acetate/hexane or MeOH/water systems.

Spectroscopic Data (Example from Reference):

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
6-Iodo-[3-methyl-4-(6-methylpyridin-3-yloxy)phenylamino]quinazoline8.71 (s, H-2), 8.25 (d, H-8), 7.90 (s, H-7), 7.82 (s, NH), 2.54 (s, CH₃)159.51 (C=O), 153.63 (C=N), 152.82 (C-F), 23.54 (CH₃)

Optimization and Challenges

  • Yield Limitations : Fluorination and coupling steps often suffer from low yields (<60%) due to steric hindrance.

  • Catalyst Dependency : Pd-based catalysts are critical for cross-coupling but increase costs.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
H₂O₂/DMSO CyclizationScalable, green chemistry principlesModerate yields, high temperatures required
Aldehyde CondensationFlexible for substituted coresMulti-step synthesis, lower yields
Pd-Catalyzed CouplingHigh regioselectivity, diverse substratesExpensive catalysts, sensitivity to moisture

Chemical Reactions Analysis

6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the morpholine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research on quinazolinone derivatives has revealed various biological activities, including:

  • Antimicrobial Activity : Compounds in the quinazolinone class have been shown to exhibit significant antimicrobial properties. For instance, studies indicate that related derivatives can inhibit bacterial and fungal growth effectively .
  • Anti-inflammatory Properties : Quinazolinones are also investigated for their anti-inflammatory effects. The structural modifications in compounds like 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one may enhance these properties, making them suitable candidates for developing anti-inflammatory drugs .
  • Anticancer Potential : Some quinazolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of specific substituents can lead to enhanced selectivity and potency against tumor cells, suggesting potential applications in oncology.

Comparative Analysis with Related Compounds

A comparative analysis of 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one with structurally similar compounds highlights its unique features:

Compound NameSimilarityUnique Features
4-(6-Methoxyquinazolin-4(3H)-one)Quinazoline coreMethoxy substitution enhances solubility
7-FluoroquinazolinoneFluorine substitutionLacks morpholine moiety
5-MethylquinazolineMethyl substitutionSimpler structure without additional functional groups

This table illustrates how the presence of specific functional groups in 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one distinguishes it from other compounds in the quinazolinone family, enhancing its potential bioactivity profiles.

Case Studies

Several studies have documented the synthesis and evaluation of quinazolinone derivatives, providing insights into their therapeutic applications:

  • Synthesis and Antimicrobial Evaluation : A study synthesized new quinazolinone derivatives and evaluated their antimicrobial activity against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition, suggesting their potential as antimicrobial agents .
  • Antioxidant Studies : Research has also focused on the antioxidant properties of quinazolinones, with findings indicating that modifications can enhance their efficacy as radical scavengers .

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4(3H)-one Derivatives

Position 2 Modifications
  • Target Compound : 2-Methyl group.
    • Compared to 2-(aliphatic-thio) substituents (e.g., compounds 2–4 in ), which exhibit potent carbonic anhydrase (CA) inhibition (hCA XII KI: 3.1–8.6 nM), the methyl group may reduce CA affinity due to lower electron-withdrawing capacity and smaller steric bulk .
    • Contrast with 2-(4-chlorophenyl) (CQ) and 2-(4-bromophenyl) (BQ) derivatives, which show strong α-glucosidase inhibition. This suggests that bulky aromatic groups at position 2 favor glycosidase targeting over CA inhibition .
Position 3 Modifications
  • Target Compound : 2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl.
    • The morpholine ring may enhance solubility and mimic transition-state interactions in enzyme binding. Similar 3-(4-methoxyphenyl) derivatives (e.g., A1–A3 in ) exhibit analgesic and anti-inflammatory activities, highlighting the role of aromatic and heterocyclic groups at position 3 in modulating these effects .
    • In CA inhibitors, 3-substituted benzenesulfonamides (e.g., compound 12 in ) show reduced activity (KI: 532.2 nM for hCA I) compared to aliphatic-thio derivatives, suggesting that bulky substituents at position 3 may hinder CA binding .
Position 6 Modifications
  • Target Compound: 6-Fluoro. Fluorine at position 6 is shared with cytotoxic derivatives like 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one (), where the electron-withdrawing effect stabilizes the quinazolinone core and enhances DNA intercalation or kinase inhibition .

Structure-Activity Relationship (SAR) Insights

  • CA Inhibition : Aliphatic-thio groups at position 2 optimize CA binding, while bulky substituents at position 3 reduce activity .
  • α-Glucosidase Inhibition : Aromatic groups (e.g., 4-chlorophenyl) at position 2 enhance activity, likely through hydrophobic interactions .
  • Anti-inflammatory Activity : Substituted phenyl groups at position 3 improve efficacy, as seen in 3-(4-methoxyphenyl) derivatives .

Biological Activity

6-Fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one (CAS Number: 1574411-37-2) is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C21H20FN3O3C_{21}H_{20}FN_{3}O_{3}, with a molecular weight of 381.4 g/mol. Its structure includes a quinazoline core substituted with a fluorine atom and a phenylmorpholine moiety, which may contribute to its biological efficacy.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of quinazoline derivatives, including the target compound, against various cancer cell lines. The results indicate promising anticancer potential:

Cell Line IC50 (μM) Reference
HCT-11610.72
MCF-721.29
HepG217.48
BT-2024.6
MDA-MB-2313.21

The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance:

  • Inhibition of Tyrosine Kinases : Quinazoline compounds can act as inhibitors of tyrosine kinases such as EGFR and VEGFR, which are critical in tumor growth and angiogenesis.
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest at the G0/G1 phase and activation of caspases .

Case Studies

  • Cytotoxic Evaluation : In a study evaluating the cytotoxicity of several quinazoline derivatives, compound A exhibited IC50 values of 4.47 μM against HCT-116 cells, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Multi-target Inhibition : Another derivative showed multi-target inhibitory activities against Hsp90, EGFR, and Topoisomerase-2 with IC50 values in the nanomolar range, indicating its potential as a multi-target therapeutic agent .

Q & A

Q. Q1. What are the common synthetic routes for 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one?

Synthesis typically involves multi-step reactions starting with substituted anthranilic acid derivatives. A general approach includes:

Core Formation : Condensation of 6-fluoro-2-methylquinazolin-4(3H)-one precursors with chloroacetylating agents to introduce the 2-oxoethyl moiety.

Morpholino Substitution : Reaction with 2-phenylmorpholine under nucleophilic substitution conditions to attach the morpholinyl group.

Purification : Column chromatography or recrystallization to isolate the final product.
Key reagents include chloroacetyl chloride, triethylamine (as a base), and polar aprotic solvents like DMF. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize byproducts such as dimerized intermediates .

Q. Q2. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry. For example, SHELXL software (widely used for small-molecule refinement) can model the morpholino and quinazolinone moieties .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ ~7.5–8.5 ppm (aromatic protons), δ ~3.5–4.5 ppm (morpholino CH₂ groups), and a carbonyl signal at ~167 ppm confirm key functional groups .
    • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) validate the quinazolinone core .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., fluorination, morpholino substitution) influence biological activity?

  • Fluorine : The 6-fluoro substituent enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies on non-fluorinated analogs show reduced antibacterial potency .
  • Morpholino Group : The 2-phenylmorpholinyl side chain may interact with hydrophobic pockets in target enzymes (e.g., bacterial topoisomerases). Molecular docking studies suggest hydrogen bonding between the morpholino oxygen and active-site residues .
  • Data Contradictions : Some analogs with bulkier substituents exhibit lower activity despite favorable computed binding scores, likely due to steric hindrance. This necessitates experimental validation of computational predictions .

Q. Q4. What methodological challenges arise in resolving contradictory biological activity data across analogs?

Contradictions often stem from:

Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (e.g., pH, incubation time) can skew results. Standardizing protocols using CLSI guidelines is critical .

Solubility Issues : Poor aqueous solubility of morpholino-containing derivatives may lead to underestimation of in vitro activity. Use of DMSO co-solvents or liposomal formulations can mitigate this .

Metabolic Instability : Rapid hepatic degradation of certain analogs (e.g., ester-containing derivatives) may reduce efficacy in vivo. Stability assays in liver microsomes are recommended during lead optimization .

Q. Q5. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular Dynamics (MD) Simulations : Track conformational changes in target proteins (e.g., kinase ATP-binding pockets) to identify residues critical for selectivity. For example, replacing the 2-phenyl group with a pyridinyl moiety may reduce off-target effects .
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs, aiding in prioritizing synthetic targets. A recent study used FEP to optimize substituents on the quinazolinone core, achieving >10-fold selectivity for EGFR over HER2 .
  • ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions to filter out derivatives with unfavorable pharmacokinetics .

Experimental Design Considerations

Q. Q6. What strategies optimize reaction yields during the synthesis of morpholino-substituted quinazolinones?

  • Catalyst Screening : Pd/C or CuI can accelerate coupling reactions. For example, Ullmann-type couplings for aryl ether formation benefit from CuI/1,10-phenanthroline systems .
  • Solvent Effects : Polar solvents (e.g., DMSO) improve solubility of intermediates but may promote side reactions. Mixed solvents (e.g., DCM:MeOH 4:1) balance reactivity and stability .
  • Temperature Control : Low temperatures (0–5°C) suppress epimerization during morpholino attachment, while higher temperatures (80–100°C) drive cyclization steps .

Q. Q7. How are crystallographic disorder or twinning addressed in X-ray structure determination?

  • Disorder Modeling : SHELXL’s PART instruction partitions disordered atoms (e.g., flexible morpholino rings) into alternate conformers with refined occupancy factors .
  • Twinning Detection : PLATON’s TWIN analysis identifies twinning ratios. For high-resolution data (d < 1.0 Å), detwinning algorithms (e.g., in CrysAlisPro) reconstruct the true lattice .

Safety and Handling

Q. Q8. What safety precautions are advised for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during chloroacetylation) .
  • First Aid : For accidental inhalation, move to fresh air and administer oxygen if needed. Skin contact requires immediate washing with soap/water .

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